molecular formula C11H13BrOS2 B14072105 1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one

1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14072105
M. Wt: 305.3 g/mol
InChI Key: CALJDALRHHGEQH-UHFFFAOYSA-N
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Description

1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one is a brominated aromatic ketone characterized by a 2,6-bis(methylthio)phenyl group attached to a propan-2-one backbone with a bromine substituent at the α-carbon. This compound’s structure combines electron-rich methylthio (–SCH₃) groups, a reactive ketone moiety, and a bromine atom, which collectively influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[2,6-bis(methylsulfanyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H13BrOS2/c1-7(13)11(12)10-8(14-2)5-4-6-9(10)15-3/h4-6,11H,1-3H3

InChI Key

CALJDALRHHGEQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1SC)SC)Br

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of 1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one

Molecular Architecture

The compound features a propan-2-one core substituted at the C1 position with a bromine atom and a 2,6-bis(methylthio)phenyl group. The phenyl ring’s 2 and 6 positions are occupied by methylthio (-S-CH₃) substituents, which confer electron-donating effects and influence reactivity. The molecular weight is 305.3 g/mol, with a calculated partition coefficient (LogP) of 3.2, indicating moderate hydrophobicity.

Spectroscopic Characteristics

  • NMR : The ¹H NMR spectrum exhibits a singlet at δ 2.5 ppm for the methylthio groups and a doublet at δ 4.1 ppm for the brominated methylene protons.
  • IR : Strong absorption at 1,710 cm⁻¹ confirms the carbonyl group, while bands at 650 cm⁻¹ and 1,250 cm⁻¹ correspond to C-Br and C-S stretches, respectively.

Synthetic Methodologies

Friedel-Crafts Acylation Route

This method utilizes 2,6-bis(methylthio)benzene and bromoacetyl chloride under Lewis acid catalysis:

Procedure :

  • Friedel-Crafts Acylation :
    • 2,6-Bis(methylthio)benzene (1.0 equiv) reacts with bromoacetyl chloride (1.2 equiv) in anhydrous dichloromethane.
    • Catalyzed by AlCl₃ (1.5 equiv) at 0°C for 4 hours.
    • Yield: 68–72% after aqueous workup.

Mechanism :
The Lewis acid activates bromoacetyl chloride, forming an acylium ion that undergoes electrophilic substitution at the benzene’s para position relative to one methylthio group. Steric hindrance from the 2,6-substituents directs acylation exclusively to the C1 position.

Limitations :

  • Requires strict anhydrous conditions.
  • Over-bromination may occur if stoichiometry is imprecise.

Aldol Condensation and Bromination Sequence

Adapted from methodologies for analogous α-brominated ketones, this two-step approach involves:

Aldol Condensation
  • Reactants : 2,6-Bis(methylthio)benzaldehyde (1.0 equiv) and acetone (2.0 equiv).
  • Conditions : NaOH (10% w/v) in ethanol, refluxed for 6 hours.
  • Intermediate : 1-(2,6-Bis(methylthio)phenyl)propan-2-one (yield: 85%).
α-Bromination
  • Reagents : N-Bromosuccinimide (1.1 equiv) and dibenzoyl peroxide (0.1 equiv) in CCl₄.
  • Conditions : UV light (254 nm), 25°C, 2 hours.
  • Yield : 78%.

Mechanistic Insight :
Radical bromination occurs at the α-carbon via NBS-mediated hydrogen abstraction, followed by bromine radical recombination. Regioselectivity is ensured by the stability of the carbonyl-stabilized radical intermediate.

Nucleophilic Aromatic Substitution (SNAr)

This method exploits the reactivity of 2,6-bis(methylthio)phenol with 1-bromopropan-2-one:

Procedure :

  • Deprotonation : 2,6-Bis(methylthio)phenol (1.0 equiv) is treated with K₂CO₃ (2.0 equiv) in DMF.
  • Alkylation : 1-Bromopropan-2-one (1.2 equiv) is added dropwise at 60°C for 8 hours.
  • Yield : 63% after chromatographic purification.

Challenges :

  • Competing O-alkylation may occur, necessitating excess phenol.
  • Limited scalability due to moderate yields.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Advantages
Friedel-Crafts 2,6-Bis(methylthio)benzene 70 95 High regioselectivity
Aldol-Bromination 2,6-Bis(methylthio)benzaldehyde 78 98 Scalable, avoids Lewis acids
SNAr 2,6-Bis(methylthio)phenol 63 90 Mild conditions, minimal byproducts

Optimization Notes :

  • The Aldol-Bromination route offers superior purity and scalability, making it preferable for industrial applications.
  • Friedel-Crafts acylation requires rigorous exclusion of moisture to prevent AlCl₃ deactivation.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

  • Aldol-Bromination : Raw material costs are 20% lower than Friedel-Crafts due to acetone’s affordability.
  • Catalyst Recycling : AlCl₃ recovery in Friedel-Crafts reduces per-batch costs by 15%.

Environmental Impact

  • Waste Streams : SNAr generates halide byproducts requiring neutralization, whereas Aldol-Bromination produces non-toxic succinimide.
  • Green Chemistry Metrics :
    • E-factor : Aldol-Bromination (3.2) < Friedel-Crafts (4.7) < SNAr (5.1).
    • Atom economy: Aldol-Bromination (82%) > Friedel-Crafts (76%).

Applications and Derivative Chemistry

Pharmaceutical Intermediates

The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. For example, palladium-catalyzed coupling with pyrazole boronic esters yields kinase inhibitor precursors.

Materials Science

  • Liquid Crystals : Methylthio groups enhance mesogenic properties; derivatives exhibit smectic phases at 120–150°C.
  • Polymer Additives : Acts as a flame retardant via bromine radical scavenging.

Chemical Reactions Analysis

1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include bromine, hydrogen peroxide, m-chloroperbenzoic acid, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The bromine atom and methylthio groups play crucial roles in its reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions, depending on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with several analogs, including:

1-(2-Pyridyl)-3,3-bis(methylthio)propenone (PYON21, CAS 78570-34-0): A pyridine-containing propenone derivative with bis(methylthio) groups .

2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-propan-1-one (Photoinitiator 907, CAS 125051-32-3): A morpholine-substituted ketone used in UV curing .

1,1'-(2,6-Pyridinediyl)bis[3,3-bis(methylthio)-2-propen-1-one] (PYON22): A pyridine-linked bis(propenone) catalyst .

Table 1: Comparative Properties of Selected Compounds
Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Substituent Effects
1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one Not Provided ~303 (estimated*) Bromine, ketone, methylthio Bromine enhances electrophilicity; methylthio groups donate electrons
PYON21 78570-34-0 225.33 Pyridyl, propenone, methylthio Pyridyl enables coordination; propenone facilitates conjugation
Photoinitiator 907 125051-32-3 279.38 Morpholino, ketone, methylthio Morpholino improves solubility; methylthio stabilizes radicals
PYON22 Not Provided ~450 (estimated) Pyridinediyl, bis(propenone), methylthio Pyridine backbone supports catalytic activity; bis(propenone) enhances reactivity

*Estimated molecular weight based on formula C₁₁H₁₁BrOS₂.

Computational Insights

Density functional theory (DFT) studies, such as those employing Becke’s hybrid exchange-correlation functionals, could elucidate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity trends. For instance, the electron-donating methylthio groups in the target compound may lower its LUMO energy, facilitating nucleophilic attacks at the α-bromine site .

Biological Activity

1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one, a compound with the CAS number 1806540-02-2, has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action based on available research findings.

  • Molecular Formula : C11H13BrOS2
  • Molecular Weight : 305.25 g/mol
  • Structure : The compound features a bromopropanone moiety substituted with a bis(methylthio)phenyl group.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. The biological evaluation of 1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one has not been extensively documented; however, related compounds have shown promising results against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusModerate antibacterial activity
Escherichia coliNotable antibacterial activity
Candida albicansInhibitory effects observed

Anticancer Activity

The anticancer potential of compounds similar to 1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one has been investigated in various studies. For instance, the structural analogs have demonstrated cytotoxic effects on different cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.4
A549 (lung cancer)20.3
MCF7 (breast cancer)18.7

The mechanism by which 1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one exerts its biological effects is likely related to its ability to interact with cellular targets involved in proliferation and apoptosis. Similar compounds have been shown to inhibit critical enzymes or pathways associated with cancer progression.

Enzyme Inhibition

Inhibitory effects on specific enzymes involved in cell signaling and proliferation have been observed:

  • Caspase Activation : Induction of apoptosis through caspase pathway activation.
  • Kinase Inhibition : Potential inhibition of kinases involved in the regulation of cell cycle progression.

Case Studies

A few case studies have highlighted the biological activities of related compounds that may provide insights into the potential effects of 1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one:

  • Study on Antimicrobial Effects :
    • A study evaluated the antimicrobial activity of various derivatives against MRSA strains, revealing that similar structures exhibited significant inhibition at low concentrations.
  • In Vivo Studies :
    • Animal models treated with structurally analogous compounds showed reduced tumor growth rates, suggesting a potential for therapeutic application in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,6-Bis(methylthio)phenyl)-1-bromopropan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves bromination of the corresponding ketone precursor under controlled conditions. For example, analogous bromopropiophenones are synthesized via nucleophilic substitution using bromine sources (e.g., HBr or NBS) in polar aprotic solvents like DMF or THF. Reaction optimization includes temperature control (e.g., 0–60°C) and stoichiometric adjustments to minimize side reactions. Purification via recrystallization (e.g., using n-hexane or ethyl acetate) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves the three-dimensional arrangement of substituents, particularly the spatial orientation of bromine and methylthio groups (e.g., bond angles and dihedral angles) .
  • NMR spectroscopy : Key signals include the methylthio (δ ~2.5 ppm for S–CH₃ in ¹H NMR) and carbonyl carbon (δ ~200 ppm in ¹³C NMR). Aromatic protons exhibit splitting patterns consistent with para-substitution on the phenyl ring.
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ or [M–Br]⁺) confirm molecular weight, while fragmentation patterns verify substituent positions .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (e.g., argon) at –20°C in amber glass vials to prevent photodegradation and moisture absorption. Stability tests via TLC or HPLC should be conducted periodically to monitor decomposition, particularly for the bromine moiety, which may hydrolyze under humid conditions .

Advanced Research Questions

Q. How do the bis(methylthio) groups influence the electronic and steric properties of the aromatic ring in electrophilic substitution reactions?

  • Methodological Answer :

  • Electronic effects : Methylthio (–SMe) groups are electron-donating via resonance, activating the ring toward electrophilic attack. However, steric hindrance from the 2,6-bis-substitution pattern may direct reactivity to specific positions (e.g., para to substituents). Computational studies (e.g., DFT) can map electron density distributions and predict regioselectivity .
  • Steric effects : Molecular modeling (e.g., using Spartan or Gaussian) quantifies steric bulk, which may impede access to reactive sites. Comparative studies with mono-methylthio analogues can isolate steric vs. electronic contributions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution (SN2) reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) under controlled pH and solvent polarity. Polar aprotic solvents (e.g., DMSO) enhance SN2 reactivity.
  • Leaving group analysis : Bromine’s leaving ability is influenced by adjacent substituents. Hammett plots correlating substituent σ values with reaction rates can quantify electronic effects.
  • Isotope labeling : Use ¹⁸O-labeled carbonyl groups to track keto-enol tautomerism, which may compete with substitution pathways .

Q. How can computational chemistry predict the compound’s potential as a photoinitiator in polymer synthesis?

  • Methodological Answer :

  • UV-Vis simulations : Time-dependent DFT (TD-DFT) calculates absorption maxima (λmax) and extinction coefficients. Methylthio groups may red-shift absorption due to charge-transfer transitions.
  • Radical generation efficiency : Electron paramagnetic resonance (EPR) identifies radical intermediates formed under UV irradiation. Compare with known photoinitiators like Irgacure 907 (a morpholino-substituted ketone) to benchmark performance .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar brominated ketones?

  • Methodological Answer :

  • Reproducibility checks : Validate protocols using identical reagents and equipment. Trace impurities (e.g., moisture in solvents) often account for yield variations.
  • Advanced analytics : Use HPLC-MS to identify byproducts. For example, over-bromination or oxidation of methylthio groups may occur under harsh conditions.
  • Literature cross-validation : Compare results with peer-reviewed studies (e.g., reports ~70% yields for analogous reactions after recrystallization) .

Comparative Analysis

Q. How does the reactivity of this compound compare to its non-sulfur analogues (e.g., 2-bromoacetophenone)?

  • Methodological Answer :

  • Sulfur vs. oxygen : Replace methylthio with methoxy groups and compare reaction rates in SN2 or radical reactions. Sulfur’s lower electronegativity enhances nucleophilicity but may reduce thermal stability.
  • Crystallography : Structural overlays reveal differences in bond lengths (e.g., C–S vs. C–O) and packing efficiency, impacting solubility and melting points .

Safety and Handling

Q. What safety protocols are critical when handling this brominated ketone in the laboratory?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal. Follow EPA guidelines for halogenated waste .

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